2-Ethyl-4-methylthiophene

説明

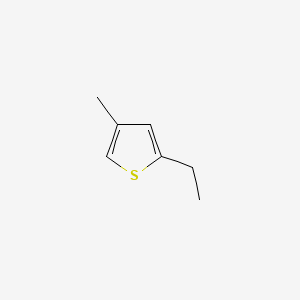

Structure

3D Structure

特性

分子式 |

C7H10S |

|---|---|

分子量 |

126.22 g/mol |

IUPAC名 |

2-ethyl-4-methylthiophene |

InChI |

InChI=1S/C7H10S/c1-3-7-4-6(2)5-8-7/h4-5H,3H2,1-2H3 |

InChIキー |

NZOYEHPXDWJOCD-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=CS1)C |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of 2-Ethyl-4-Methylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-4-methylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details two primary synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Thiophene and its derivatives are a critical class of sulfur-containing heterocyclic compounds that are integral components in a wide array of pharmaceuticals and organic materials. Their unique electronic and structural properties make them valuable scaffolds in drug design and in the development of organic semiconductors and polymers. This compound, in particular, serves as a key building block for more complex molecules, necessitating reliable and efficient synthetic methodologies. This guide explores two effective strategies for its synthesis: the Paal-Knorr thiophene synthesis and a two-step approach involving Friedel-Crafts acylation followed by reduction.

Synthetic Route 1: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[1][2] The reaction involves the cyclization of the dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiophene ring.[1]

The overall transformation for the synthesis of this compound via the Paal-Knorr reaction is depicted below:

Figure 1: Paal-Knorr synthesis of this compound.

Experimental Protocol: Synthesis of 3-Methylhexane-2,5-dione

The necessary precursor, 3-methylhexane-2,5-dione, can be synthesized through various organic methodologies. One common approach involves the alkylation of a β-keto ester followed by ketonic hydrolysis.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

2-Bromobutane

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.0 eq) dropwise with stirring.

-

After the addition is complete, add 2-bromobutane (1.1 eq) dropwise and reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add a 10% aqueous sodium hydroxide solution and reflux for 4 hours to effect hydrolysis and decarboxylation.

-

Cool the mixture to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-methylhexane-2,5-dione.

-

Purify the crude product by vacuum distillation.

Experimental Protocol: Paal-Knorr Cyclization

Materials:

-

3-Methylhexane-2,5-dione

-

Lawesson's reagent

-

Anhydrous toluene

-

Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 3-methylhexane-2,5-dione (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with toluene (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

| Reactant | Molar Ratio | Yield (%) | Purity (%) |

| 3-Methylhexane-2,5-dione | 1.0 | 75-85 | >95 |

| Lawesson's Reagent | 0.5 | ||

| Product | |||

| This compound | - |

Table 1: Quantitative data for the Paal-Knorr synthesis of this compound.

Synthetic Route 2: Friedel-Crafts Acylation and Subsequent Reduction

An alternative and highly versatile route to this compound involves a two-step sequence starting from the readily available 3-methylthiophene. The first step is a Friedel-Crafts acylation to introduce a propionyl group at the 2-position, followed by a reduction of the ketone to an ethyl group.[3]

The logical workflow for this synthetic approach is outlined below:

Figure 2: Workflow for the synthesis of this compound via Friedel-Crafts acylation and reduction.

Experimental Protocol: Friedel-Crafts Acylation of 3-Methylthiophene

Materials:

-

3-Methylthiophene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-water

-

Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C.

-

Slowly add propionyl chloride (1.0 eq) to the suspension with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, add 3-methylthiophene (1.0 eq) dropwise over 30 minutes, keeping the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-propionyl-4-methylthiophene.

-

Purify the product by vacuum distillation or column chromatography.

Experimental Protocol: Reduction of 2-Propionyl-4-methylthiophene (Wolff-Kishner Reduction)

Materials:

-

2-Propionyl-4-methylthiophene

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid

Procedure:

-

Place 2-propionyl-4-methylthiophene (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to 120-130 °C for 1 hour.

-

Add potassium hydroxide pellets (3.0 eq) to the mixture and raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain the reaction at this temperature for 3-4 hours.

-

Cool the reaction mixture and dilute it with water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation.

| Step | Reactants | Molar Ratio | Yield (%) | Purity (%) |

| Friedel-Crafts Acylation | 3-Methylthiophene | 1.0 | 80-90 | >95 |

| Propionyl Chloride | 1.0 | |||

| Aluminum Chloride | 1.1 | |||

| Wolff-Kishner Reduction | 2-Propionyl-4-methylthiophene | 1.0 | 70-80 | >98 |

| Hydrazine Hydrate | 3.0 | |||

| Potassium Hydroxide | 3.0 | |||

| Overall | 56-72 | >98 |

Table 2: Quantitative data for the Friedel-Crafts acylation and reduction route.

Characterization of this compound

The synthesized this compound can be characterized using standard analytical techniques to confirm its structure and purity.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.75 (s, 1H, thiophene-H5), 6.60 (s, 1H, thiophene-H3), 2.75 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 2.20 (s, 3H, -CH₃), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.8 (C2), 136.5 (C4), 122.5 (C5), 119.8 (C3), 23.5 (-CH₂CH₃), 15.8 (-CH₃), 15.5 (-CH₂CH₃). |

| Mass Spectrometry (EI) | m/z (%): 126 (M⁺, 100), 111 (M⁺-CH₃, 85), 97 (M⁺-C₂H₅, 40). |

| Infrared (IR, neat) | ν (cm⁻¹): 3090 (C-H aromatic), 2965, 2928, 2870 (C-H aliphatic), 1540, 1450 (C=C aromatic), 840 (C-S). |

Table 3: Spectroscopic data for this compound.

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of this compound. The Paal-Knorr synthesis offers a direct route from a 1,4-dicarbonyl precursor, while the Friedel-Crafts acylation followed by reduction provides a versatile two-step sequence from a commercially available starting material. Both methods provide good to excellent yields of the target compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the reliable preparation of this important thiophene derivative.

References

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential reactivity of 2-ethyl-4-methylthiophene. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Chemical Properties

This compound is a substituted thiophene derivative with the molecular formula C₇H₁₀S[1][2]. Its chemical structure consists of a five-membered aromatic thiophene ring substituted with an ethyl group at the 2-position and a methyl group at the 4-position.

Quantitative data for this compound and related compounds are summarized in the table below for comparative analysis. It is important to note that while specific experimental data for this compound is limited, properties can be estimated from closely related structures such as 2-ethylthiophene and 2-methylthiophene.

| Property | This compound | 2-Ethylthiophene | 2-Methylthiophene |

| Molecular Formula | C₇H₁₀S[1][2] | C₆H₈S[3] | C₅H₆S[4] |

| Molecular Weight | 126.22 g/mol [2][5] | 112.19 g/mol [3] | 98.17 g/mol [4] |

| Boiling Point | Not available | 132-134 °C[3] | 113 °C[4] |

| Melting Point | Not available | Not available | -63 °C[4] |

| Density | Not available | 0.99 g/mL at 25 °C[3] | 1.014 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | Not available | 1.513[3] | 1.52[4] |

| LogP (Octanol/Water) | 2.619 (Calculated)[5] | 2.870 (Experimental)[6] | Not available |

| Water Solubility | -2.51 (log₁₀ mol/L) (Calculated)[5] | 378.6 mg/L at 25 °C (Estimated)[6] | Not available |

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and two aromatic protons on the thiophene ring (two doublets or a singlet depending on coupling). For comparison, the ¹H NMR spectrum of 2-methylthiophene shows signals around 7.05, 6.88, 6.75 (aromatic protons), and 2.49 ppm (methyl protons)[7].

-

¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The ¹³C NMR spectrum of 2-ethylthiophene shows signals at approximately 145.4, 127.8, 124.9, 122.8 (aromatic carbons), 23.5, and 15.6 ppm (ethyl carbons)[8].

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z = 126. The fragmentation pattern would likely involve the loss of the ethyl and methyl groups. The NIST WebBook shows a mass spectrum for the isomeric 2-ethyl-5-methylthiophene, which has a prominent molecular ion peak at m/z 126 and a base peak at m/z 111, corresponding to the loss of a methyl group[9].

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching from the thiophene ring, and C-S stretching vibrations.

Synthesis and Reactivity

A common method for the synthesis of substituted thiophenes is the Gewald reaction , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base[10]. While the Gewald reaction typically yields 2-aminothiophenes, modifications of this and other cyclization strategies can be employed to synthesize alkyl-substituted thiophenes.

A plausible synthetic route to this compound could involve a multi-step process starting from more readily available precursors, potentially involving a cyclization reaction to form the thiophene ring, followed by functional group manipulations.

Below is a conceptual workflow for a potential synthesis.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (General Procedure for Thiophene Synthesis):

-

Reaction Setup: A solution of an appropriate carbonyl compound (e.g., a diketone or a ketone with an adjacent activating group) is prepared in an inert solvent such as toluene or dioxane.

-

Thionating Agent Addition: A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is added portion-wise to the solution at a controlled temperature, often at room temperature or with gentle heating.

-

Reaction Monitoring: The reaction mixture is stirred, typically under an inert atmosphere (e.g., nitrogen or argon), for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield the desired thiophene derivative.

The reactivity of this compound is primarily governed by the aromatic thiophene ring. Thiophenes are known to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions[11][12]. The electron-donating nature of the ethyl and methyl substituents is expected to activate the thiophene ring towards electrophilic attack. The substitution pattern will be directed by the positions of the existing alkyl groups.

The general reactivity order for five-membered aromatic heterocycles towards electrophilic substitution is pyrrole > furan > thiophene > benzene[13].

Caption: Common electrophilic substitution reactions of thiophenes.

Biological Activity

While no specific biological activities or signaling pathway involvements have been reported for this compound in the searched literature, the broader class of thiophene-containing compounds exhibits a wide range of pharmacological properties. Thiophene derivatives are known to possess antimicrobial, antiviral, anti-inflammatory, antioxidant, and cytotoxic activities[6]. They are key structural motifs in several approved drugs. The presence of the thiophene ring in a molecule can influence its metabolic stability and pharmacokinetic profile.

Further research would be necessary to elucidate any specific biological effects of this compound.

Conclusion

This compound is a substituted thiophene with potential applications in organic synthesis and as a building block for more complex molecules. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reasonably predicted based on the well-established chemistry of related thiophene derivatives. This guide provides a foundational understanding for researchers and professionals working with this and similar chemical entities.

References

- 1. This compound [webbook.nist.gov]

- 2. data.virginia.gov [data.virginia.gov]

- 3. 2-Ethylthiophene 97 872-55-9 [sigmaaldrich.com]

- 4. 2-メチルチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 2-ethyl thiophene, 872-55-9 [thegoodscentscompany.com]

- 7. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Ethylthiophene(872-55-9) 13C NMR [m.chemicalbook.com]

- 9. Thiophene, 2-ethyl-5-methyl- [webbook.nist.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

Technical Guide: Physical Properties of 2-Ethyl-4-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylthiophene is a substituted heterocyclic aromatic compound belonging to the thiophene family. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside a representative experimental protocol for the synthesis of a structurally related compound, and visualizations to illustrate the synthetic workflow.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Weight: 126.22 g/mol [2]

-

SMILES: CCc1cc(C)cs1

-

InChI Key: NZOYEHPXDWJOCD-UHFFFAOYSA-N[1]

Physical Properties

| Property | Value (this compound) | Value (2-Ethylthiophene) |

| Molecular Formula | C₇H₁₀S | C₆H₈S |

| Molecular Weight | 126.22 g/mol | 112.19 g/mol |

| Boiling Point | Data not available | 132-134 °C (lit.) |

| Melting Point | Data not available | Data not available |

| Density | Data not available | 0.99 g/mL at 25 °C (lit.) |

| Refractive Index | Data not available | n20/D 1.513 (lit.) |

Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, the Gewald reaction is a widely used and versatile method for the synthesis of substituted 2-aminothiophenes. The following is a representative protocol for the synthesis of a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, which can be adapted for the synthesis of other thiophene derivatives.

Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol is based on the synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate.

Materials:

-

Acetone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Absolute ethanol

-

Hexane

-

Ethyl acetate

-

Silica gel (100–200 mesh)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

-

The reaction mixture is stirred constantly and heated to 50°C for 3 hours.

-

The completion of the reaction is monitored by thin-layer chromatography.

-

The reaction mixture is then quenched with ice-cold water and extracted with ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture as the eluent.

-

The purified product, ethyl 2-amino-4-methylthiophene-3-carboxylate, is obtained as yellow crystals after slow evaporation of the solvent.

Visualizations

To aid in the understanding of the synthetic process, the following diagrams illustrate the general workflow of the Gewald reaction.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. While specific experimental data for some key physical properties remain to be determined, this document provides a foundation for researchers by presenting data on a closely related compound and outlining a representative synthetic methodology. The provided workflow diagrams offer a clear visualization of the steps involved in the synthesis of thiophene derivatives, which can be a valuable tool for laboratory work. Further experimental investigation is required to fully characterize the physical properties of this compound.

References

An In-depth Technical Guide to 2-Ethyl-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-ethyl-4-methylthiophene, its synthesis, reactivity, and its potential applications as a key intermediate in the field of drug discovery and materials science. Thiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of therapeutic properties.[1][2][3]

Chemical Identity and Structural Formula

This compound is an organosulfur compound featuring a thiophene ring substituted with an ethyl group at the 2-position and a methyl group at the 4-position.[4][5]

Structural Diagram

The two-dimensional chemical structure of this compound is depicted below.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5][6] |

| Molecular Formula | C₇H₁₀S | [4][5][6] |

| SMILES | CCc1cc(C)cs1 | [4] |

| InChI | InChI=1S/C7H10S/c1-3-7-4-6(2)5-8-7/h4-5H,3H2,1-2H3 | [4][5] |

| InChIKey | NZOYEHPXDWJOCD-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Unit | Source |

| Molecular Weight | 126.22 | g/mol | [4][6] |

| Octanol/Water Partition Coefficient (logP) | 2.619 | [4] | |

| Water Solubility (logS) | -2.51 | mol/L | [4] |

| McGowan's Characteristic Volume (McVol) | 106.380 | ml/mol | [4] |

| Kovats Retention Index (Standard non-polar) | 946 - 955 | [7] |

Synthesis and Reactivity

Thiophene derivatives are typically synthesized through various established organic chemistry reactions. The reactivity of the thiophene ring is a key aspect of its utility as a building block.

Conceptual Synthesis Protocol: Gewald Reaction

The Gewald reaction is a versatile method for synthesizing substituted thiophenes. A conceptual workflow for the synthesis of a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, is described in the literature and provides a basis for thiophene ring construction.[8] A potential adaptation for this compound could involve a multi-step process starting with similar principles.

Conceptual Workflow:

-

Reaction Setup: A mixture of a ketone (e.g., acetone), an activated methylene compound (e.g., ethyl cyanoacetate), elemental sulfur, and a base (e.g., diethylamine) in a suitable solvent like ethanol is prepared.[8]

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50°C) for several hours to facilitate the formation of the thiophene ring.[8]

-

Work-up and Extraction: Upon completion, the reaction is quenched with cold water and the product is extracted using an organic solvent such as ethyl acetate.[8]

-

Purification: The crude product is purified using column chromatography on silica gel to yield the desired substituted thiophene.[8]

Chemical Reactivity

The thiophene ring in this compound is electron-rich, making it susceptible to electrophilic aromatic substitution reactions.[9] The ethyl and methyl groups are activating and will direct incoming electrophiles to the vacant positions on the ring. This reactivity allows for further functionalization, making it a valuable intermediate for creating more complex molecules.[9]

Applications in Drug Development

Thiophene derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their presence in numerous FDA-approved drugs.[3] Their structural and electronic properties allow them to interact with biological targets, and they serve as scaffolds for the development of new therapeutic agents.[1][2]

Role as a Pharmaceutical Intermediate

This compound can serve as a key building block in the synthesis of biologically active compounds.[9] Its structure can be incorporated into larger molecules to modulate properties such as membrane permeability, receptor binding, and metabolic stability.[3] Thiophene-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[2][3]

The general workflow for utilizing a thiophene intermediate in drug discovery is outlined below.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. Compound 528250: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 7. data.virginia.gov [data.virginia.gov]

- 8. iucrdata.iucr.org [iucrdata.iucr.org]

- 9. nbinno.com [nbinno.com]

In-Depth Technical Guide: Physicochemical Properties of 2-Ethyl-4-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-ethyl-4-methylthiophene, a heterocyclic aromatic compound of interest in various research and development domains.

Molecular Weight Data

The molecular weight of a compound is a fundamental physical property, crucial for quantitative analysis, reaction stoichiometry, and formulation development. The molecular weight of this compound has been determined through theoretical calculations based on its elemental composition and confirmed by experimental data.

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₀S | Cheméo[1], NIST WebBook[2] |

| Calculated Molecular Weight | 126.217 g/mol | (See Calculation Below) |

| Experimentally Determined Molecular Weight | 126.22 g/mol | Cheméo[1], CymitQuimica[3] |

| Monoisotopic Mass | 126.05032 g/mol | NIST WebBook[2] |

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of the constituent atoms in the molecular formula (C₇H₁₀S).

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

Total Molecular Weight = 84.077 u + 10.080 u + 32.060 u = 126.217 u

The slight difference between the calculated and experimentally determined values can be attributed to the use of standard atomic weights, which are weighted averages of the naturally occurring isotopes of each element.[6]

Experimental Protocol: Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a standard method for determining the molecular weight of a compound with high accuracy.

Objective: To determine the precise molecular weight of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for volatile compounds like this compound. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M⁺). The mass of this ion provides the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Visualization

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

Caption: Molecular weight calculation workflow.

References

Spectroscopic Profile of 2-Ethyl-4-Methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-ethyl-4-methylthiophene. Due to the absence of readily available, published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar thiophene derivatives. It also outlines detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiding in the identification and characterization of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous substituted thiophenes.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 1H | Thiophene ring H (position 5) |

| ~6.6 | Singlet | 1H | Thiophene ring H (position 3) |

| ~2.8 | Quartet | 2H | -CH₂- (ethyl group) |

| ~2.2 | Singlet | 3H | -CH₃ (methyl group at C4) |

| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C2 (thiophene ring, ethyl-substituted) |

| ~135 | C4 (thiophene ring, methyl-substituted) |

| ~127 | C5 (thiophene ring) |

| ~122 | C3 (thiophene ring) |

| ~25 | -CH₂- (ethyl group) |

| ~15 | -CH₃ (methyl group at C4) |

| ~14 | -CH₃ (ethyl group) |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2960 - 2850 | Strong | C-H stretching (aliphatic) |

| ~1550 | Medium | C=C stretching (thiophene ring) |

| ~1460 | Medium | CH₂/CH₃ bending |

| ~850 | Strong | C-H out-of-plane bending (thiophene ring) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ (Loss of methyl radical) |

| 97 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a volatile liquid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Methodology:

-

Sample Preparation: A neat (solvent-free) liquid sample is analyzed. A single drop of this compound is placed on the surface of one salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the empty sample compartment is recorded.

-

Data Acquisition: The prepared salt plates are placed in the spectrometer's sample holder. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to TMS or the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 2-Ethyl-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethyl-4-methylthiophene, a substituted thiophene of interest in chemical and pharmaceutical research. The document details its chemical and physical properties, outlines a plausible synthetic route with detailed experimental protocols, and explores its potential biological activities based on the known properties of the broader class of thiophene derivatives.

Chemical and Physical Properties

This compound is a sulfur-containing heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀S | --INVALID-LINK-- |

| Molecular Weight | 126.22 g/mol | --INVALID-LINK--[1][2][3] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 13678-54-1 | --INVALID-LINK-- |

| Calculated LogP | 2.619 | Cheméo[2] |

| Calculated Water Solubility | -2.51 (log10 mol/L) | Cheméo[2] |

| Kovats Retention Index | 946, 952, 953, 954, 955 (Standard non-polar) | PubChem[4] |

Synthesis of this compound

A plausible and efficient two-step synthesis of this compound involves the Friedel-Crafts acylation of 3-methylthiophene followed by a Wolff-Kishner reduction of the resulting ketone.

Logical Workflow for the Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-4-methylthiophene (Friedel-Crafts Acylation)

This procedure is adapted from general methods for the acylation of thiophenes.[5]

-

Materials:

-

3-Methylthiophene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

Ice

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 eq) in dry dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 eq) to the stirred suspension.

-

After the addition is complete, add 3-methylthiophene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition of 3-methylthiophene, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetyl-4-methylthiophene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Wolff-Kishner Reduction)

This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction, which is effective for thienyl ketones.[6][7][8]

-

Materials:

-

2-Acetyl-4-methylthiophene

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Ether

-

6 N Hydrochloric acid (HCl)

-

Anhydrous calcium chloride

-

-

Procedure:

-

Place 2-acetyl-4-methylthiophene (1.0 eq), diethylene glycol, and an excess of 85% hydrazine hydrate (e.g., 3-5 eq) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

After hydrazone formation, arrange the apparatus for distillation and remove water and excess hydrazine hydrate by heating the reaction mixture to a temperature of around 190-200 °C.

-

Cool the mixture and add potassium hydroxide pellets (3-4 eq).

-

Fit the flask with an efficient reflux condenser and heat the mixture to reflux until the evolution of nitrogen gas ceases (typically 3-5 hours).

-

After the reaction is complete, distill the product directly from the reaction mixture.

-

Extract the distillate with ether.

-

Wash the ether extract with 6 N HCl and then with water.

-

Dry the ether layer over anhydrous calcium chloride, filter, and remove the ether by distillation.

-

Purify the resulting this compound by fractional distillation over sodium.

-

Spectroscopic Data

| Spectroscopy | Expected Features | Reference Data Source |

| ¹H NMR | Signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and two doublets in the aromatic region for the thiophene ring protons. | Comparative data from similar thiophenes in The Royal Society of Chemistry archives.[9] |

| ¹³C NMR | Resonances for the two sp² carbons of the thiophene ring, the sp³ carbons of the ethyl and methyl groups, and the quaternary carbon of the thiophene ring. | Comparative data for 2-ethylthiophene available from ChemicalBook.[10] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 126. Fragmentation would likely involve the loss of a methyl radical (M-15) from the ethyl group to give a stable thienylmethyl cation. | Mass spectra of 2-ethyl-5-methylthiophene are available on SpectraBase for comparison.[11] |

| Infrared (IR) | Characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the thiophene ring, and C-S stretching vibrations. | IR spectra for related compounds like 2-ethylthiophene are available in the NIST WebBook.[12] |

Potential Biological Activities and Experimental Protocols

Although no specific biological studies on this compound have been identified in the current literature, the thiophene scaffold is a well-established pharmacophore present in numerous drugs with a wide range of biological activities. Thiophene derivatives have shown promise as anti-inflammatory, and cytotoxic agents.

Potential Anti-Inflammatory Activity

Many thiophene-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or through the activation of the NRF2 pathway.[13]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is a common method to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitrite, a stable product of NO.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Potential Cytotoxic Activity

Thiophene derivatives have also been investigated for their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Potential Signaling Pathways

Given the known mechanisms of other bioactive thiophene derivatives, this compound could potentially interact with inflammatory signaling pathways.

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery. While specific biological data for this molecule is currently limited, its structural similarity to other bioactive thiophenes suggests that it may possess anti-inflammatory and cytotoxic properties. The experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the spectroscopic characteristics, biological activities, and mechanisms of action of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. Compound 528250: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. datapdf.com [datapdf.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. rsc.org [rsc.org]

- 10. 2-Ethylthiophene(872-55-9) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Thiophene, 2-ethyl- [webbook.nist.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A STUDY OF THE ANTI-INFLAMMATORY EFFECTS OF THE ETHYL ACETATE FRACTION OF THE METHANOL EXTRACT OF FORSYTHIAE FRUCTUS - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Natural Presence of 2-Ethyl-4-methylthiophene: A Scientific Inquiry

For researchers, scientists, and professionals in drug development, understanding the natural occurrence of specific chemical compounds is a critical starting point for innovation. This technical guide delves into the current scientific knowledge surrounding the natural presence of 2-ethyl-4-methylthiophene, a sulfur-containing heterocyclic aromatic compound. Despite a comprehensive search of available scientific literature, the natural occurrence of this specific thiophene isomer remains largely uncharacterized, presenting a significant knowledge gap and an opportunity for future research.

While the broader family of thiophenes is known to be present in various natural sources, including plants of the Asteraceae family and as flavor components in some foods, specific data for this compound is notably absent. Thiophene and its derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them of interest to the pharmaceutical and agrochemical industries.[1][2][3] However, the biological role and natural distribution of the 2-ethyl-4-methyl substituted variant have not been specifically elucidated.

An isomer, 4-ethyl-2-methylthiophene, has been identified as a constituent of bread crust, suggesting that thermal processing of food components may lead to the formation of such alkylated thiophenes.[4] Additionally, the simpler compound, 2-ethylthiophene, has been reported in guava (Psidium guajava).[5] These findings hint at the possibility that this compound could exist in nature, potentially as a minor component in complex volatile mixtures of foods or plants, but it has yet to be definitively identified.

Currently, there is no quantitative data available in the scientific literature regarding the concentration of this compound in any natural source. This absence of data prevents a comparative analysis of its prevalence across different matrices.

Experimental Protocols: A Call for Methodology Development

The lack of confirmed natural sources for this compound means there are no established and cited experimental protocols for its isolation, identification, and quantification from natural products. However, based on the general principles of natural product chemistry, a hypothetical workflow for such an investigation can be proposed.

Hypothetical Experimental Workflow

A logical workflow for the discovery and quantification of this compound in a natural matrix would involve a multi-step process, beginning with sample preparation and culminating in structural confirmation and quantification.

Figure 1. A proposed experimental workflow for the identification and quantification of this compound from a natural source.

This proposed methodology highlights the critical need for an authentic analytical standard of this compound, which is essential for both definitive identification and accurate quantification.

Biological Signaling Pathways: An Uncharted Territory

The biological activities and potential signaling pathways associated with this compound remain unknown. While the broader class of thiophenes has been investigated for various pharmacological effects, this specific isomer has not been the subject of such studies.[2][3] Future research into the bioactivity of this compound would be a prerequisite for elucidating any potential interactions with cellular signaling pathways.

References

- 1. sciensage.info [sciensage.info]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 4-ethyl-2-methyl thiophene [flavscents.com]

- 5. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Data of 2-Ethyl-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on 2-ethyl-4-methylthiophene and its structural analogs. Direct experimental toxicological data for this compound is limited. Therefore, data from related compounds and general toxicological principles are presented to provide a comprehensive overview. All data derived from sources other than direct testing of this compound are clearly indicated.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile. Due to a lack of direct experimental data for this compound, a combination of data from public databases and predicted values is presented below. For comparative purposes, experimental data for the closely related isomer, 2-ethylthiophene, is also included.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Ethylthiophene |

| Molecular Formula | C7H10S[1][2] | C6H8S[3] |

| Molecular Weight | 126.22 g/mol [1] | 112.19 g/mol [3] |

| CAS Number | Not available | 872-55-9[3] |

| Boiling Point | Predicted: 155-165 °C | 132-134 °C[3] |

| Melting Point | Predicted: < 25 °C | Not available |

| Density | Predicted: ~0.98 g/mL | 0.99 g/mL at 25 °C[3] |

| Vapor Pressure | Predicted: ~1.5 mmHg at 25 °C | Not available |

| Water Solubility | Predicted: Low | Not available |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~3.5 | 2.9 (Computed)[4] |

Predicted values are generated using computational models and should be considered as estimates.

Toxicological Data

Acute Toxicity

No specific LD50 (lethal dose, 50%) values for this compound were found. However, GHS classification for the related compound 2-ethylthiophene suggests it is harmful if swallowed, in contact with skin, or if inhaled.[4] A study on various substituted thiophenes used as flavoring ingredients suggests that they generally have a low acute toxic potential.[5] For instance, 3-acetyl-2,5-dimethylthiophene has a combined oral LD50 of 510 mg/kg bw in rats.[5]

Table 2: Acute Toxicity Data for Related Thiophene Derivatives

| Compound | Species | Route | LD50 | GHS Classification (where available) |

| 2-Ethylthiophene | Data not available | Oral, Dermal, Inhalation | Data not available | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled[4] |

| 3-Acetyl-2,5-dimethylthiophene | Rat | Oral | 510 mg/kg bw[5] | Not available |

| 2-Acetylthiophene | Mouse | Intraperitoneal | 40 mg/kg[6] | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled |

Genotoxicity and Mutagenicity

No direct genotoxicity data for this compound was identified. Studies on other thiophene derivatives have shown mixed results. For example, in a study of methyl 3-amino-4-methylthiophene-2-carboxylate and related compounds, no positive response was observed in the Ames test (a test for mutagenicity).[7] However, some aminothiophene derivatives have demonstrated mutagenic potential in other in vitro assays.[8] It is generally recognized that the thiophene ring can be a "structural alert" for toxicity, as its metabolism can lead to reactive intermediates.[9]

Carcinogenicity and Reproductive Toxicity

There is no available data on the carcinogenic or reproductive toxicity of this compound.

Experimental Protocols

In the absence of specific studies on this compound, this section outlines the detailed methodologies for key in vitro and in vivo toxicological assays based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols would be appropriate for assessing the toxicological profile of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[10][11]

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (survival or death) determines the next step.[10][12]

Procedure:

-

Animals: Typically, young adult rats of a single sex (usually females) are used.[10]

-

Housing and Feeding: Animals are housed in appropriate conditions with free access to food and water, except for a short fasting period before dosing.[10]

-

Dose Levels: Pre-defined dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[12]

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[13] Observations are made frequently on the day of dosing and at least daily thereafter.[12]

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro assay is widely used to detect gene mutations.[14][15]

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[14][15][16][17]

Procedure:

-

Tester Strains: A set of specific bacterial strains with different mutation types is used.[14]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism.[16]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.[16] Two common methods are the plate incorporation and the pre-incubation methods.[16]

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[18]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay detects chromosomal damage in mammalian cells.

Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[19][20]

Procedure:

-

Cell Lines: Appropriate mammalian cell lines (e.g., human lymphocytes, CHO cells) are used.[21]

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[20]

-

Exposure: Cells are exposed to the test substance at a range of concentrations.[21]

-

Cytokinesis Block: Often, a cytokinesis inhibitor (like cytochalasin-B) is added to identify cells that have completed one cell division, as these are the cells scored for micronuclei.[19][20]

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Scoring: A specific number of cells (e.g., 2000 binucleated cells per concentration) are scored for the presence of micronuclei.[22] A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.[20]

Signaling Pathways and Experimental Workflows

Hypothetical Metabolic Activation of this compound

The metabolism of thiophene-containing compounds is often mediated by cytochrome P450 (CYP) enzymes in the liver.[23][24] Two primary oxidative pathways are known: S-oxidation and epoxidation of the thiophene ring.[25][26] Both pathways can lead to the formation of reactive electrophilic metabolites that can bind to cellular macromolecules, which is a potential mechanism of toxicity.[9]

The following diagram illustrates a hypothetical metabolic pathway for this compound based on the known metabolism of other thiophene derivatives.

Caption: Hypothetical metabolic pathway of this compound.

General Workflow for In Vitro Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxicity of a test compound using the Ames test and the in vitro micronucleus assay.

Caption: General workflow for in vitro genotoxicity assessment.

Conclusion

This technical guide provides a summary of the currently available toxicological and physicochemical information for this compound. The significant lack of direct experimental data for this specific compound necessitates a cautious approach to its safety assessment. The information provided on its structural analogs and the detailed experimental protocols for standard toxicological assays offer a framework for any future toxicological evaluation. The hypothetical metabolic pathway highlights the potential for the formation of reactive intermediates, a common feature of thiophene-containing compounds that warrants careful consideration in drug development and chemical safety assessment. Further experimental studies are required to definitively determine the toxicological profile of this compound.

References

- 1. data.virginia.gov [data.virginia.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2-Ethylthiophene 97 872-55-9 [sigmaaldrich.com]

- 4. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. bemsreports.org [bemsreports.org]

- 13. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]

- 14. nib.si [nib.si]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. The bacterial reverse mutation test | RE-Place [re-place.be]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. criver.com [criver.com]

- 22. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of 2-Ethyl-4-Methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-ethyl-4-methylthiophene. Due to a lack of direct experimental data for this specific compound in publicly available databases, this document focuses on presenting high-quality data for structurally related compounds, namely thiophene, 2-methylthiophene, and 3-methylthiophene. Furthermore, a detailed, generalized experimental protocol for the determination of the standard enthalpy of formation for liquid thiophene derivatives via rotating-bomb combustion calorimetry is provided. This guide aims to serve as a valuable resource for researchers and professionals by offering both comparative data and a foundational experimental framework.

Introduction

This compound is a sulfur-containing heterocyclic organic compound. Like other alkylated thiophenes, it is of interest in various fields, including petrochemical engineering and as a potential building block in the synthesis of more complex molecules. A thorough understanding of the thermodynamic properties of such compounds is crucial for process design, safety analysis, and computational modeling.

This document addresses the current gap in experimental thermodynamic data for this compound by presenting available data for closely related analogues. This comparative approach allows for informed estimations and provides a basis for future experimental and computational studies.

Thermodynamic Data of Thiophene and Methylated Derivatives

While experimental data for this compound is not available in standard thermodynamic databases such as the NIST WebBook, extensive data exists for thiophene and its monomethylated isomers.[1] This information is summarized below to provide a comparative basis. All data is for the liquid state at 298.15 K and 0.1 MPa unless otherwise noted.

| Property | Thiophene (C₄H₄S) | 2-Methylthiophene (C₅H₆S) | 3-Methylthiophene (C₅H₆S) |

| Standard Molar Enthalpy of Formation (ΔfH°) | 11.7 ± 0.2 kcal/mol | 10.86 ± 0.21 kcal/mol | Not Available |

| Standard Molar Entropy (S°) | 52.22 cal/deg/mol (liquid) | 52.22 cal/deg/mol (liquid) | Not Available |

| Heat Capacity (Cp) | Specific equations available | Specific equations available | Not Available |

| Heat of Fusion | Not Applicable (liquid) | 2263 cal/mol | Not Available |

| Heat of Vaporization (ΔvapH°) | Equations available | Equations available | Not Available |

Table 1: Experimental Thermodynamic Properties of Thiophene and its Methylated Derivatives.

Experimental Protocol: Determination of Standard Enthalpy of Formation

The standard enthalpy of formation of liquid organic sulfur compounds is typically determined experimentally using rotating-bomb combustion calorimetry. This technique is necessary to ensure that the sulfur present in the compound is oxidized to a uniform state, typically aqueous sulfuric acid, for accurate measurements.

Principle

A precisely weighed sample of the organic sulfur compound is completely combusted in a sealed vessel (the "bomb") in the presence of excess pure oxygen and a small amount of water. The bomb is rotated during and after combustion to ensure complete dissolution of the sulfur oxides in the water to form a uniform sulfuric acid solution. The heat released by the combustion is measured by observing the temperature change of the surrounding water bath in the calorimeter.

Apparatus

-

Rotating-Bomb Calorimeter: A high-pressure stainless steel vessel capable of being rotated, submerged in a temperature-controlled water jacket.

-

Calorimetric Thermometer: A high-precision thermometer (e.g., a platinum resistance thermometer) to measure temperature changes to at least 0.001 K.

-

Ignition System: A unit to deliver a controlled electrical pulse to ignite the sample.

-

Analytical Balance: For precise mass measurements of the sample and other components.

-

Ancillary Equipment: Oxygen cylinder with regulator, crucibles (e.g., platinum or quartz), ignition wire (e.g., platinum or iron), and a system for analyzing the final combustion products.

Procedure

-

Sample Preparation: A pure sample of the liquid thiophene derivative is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or similar container may be necessary.

-

Bomb Preparation: A small, known amount of distilled water (typically 1-3 mL) is added to the bottom of the bomb. The crucible with the sample is placed on its support, and the ignition wire is carefully connected to the electrodes, ensuring it is in contact with the sample.

-

Assembly and Charging: The bomb is sealed and purged with oxygen to remove air, then charged with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimetry: The charged bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline.

-

Ignition and Rotation: The sample is ignited. The bomb is then rotated to ensure complete dissolution of the sulfur oxides. The temperature of the water bath is recorded at regular intervals through the combustion period and until a final steady temperature is reached.

-

Post-Combustion Analysis: The bomb is depressurized, and the contents are carefully collected. The aqueous solution is analyzed to determine the concentration of sulfuric acid and any nitric acid formed from residual nitrogen. The crucible is inspected for any signs of incomplete combustion.

-

Data Analysis: The corrected temperature rise is used, along with the energy equivalent of the calorimeter (determined from the combustion of a standard substance like benzoic acid), to calculate the total heat evolved. Corrections are made for the heat of formation of nitric acid, the heat of combustion of the ignition wire, and any other side reactions. From this, the standard internal energy of combustion (ΔcU°) is calculated. The standard enthalpy of combustion (ΔcH°) is then derived, and finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the enthalpy of formation for a liquid thiophene derivative.

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Conclusion

While direct experimental thermodynamic data for this compound remains elusive, a robust framework for its determination exists. The comparative data from thiophene and its methylated derivatives provide valuable reference points for estimation and for validating future computational and experimental results. The detailed protocol for rotating-bomb combustion calorimetry outlined in this guide serves as a standardized methodology for obtaining the high-quality experimental data necessary for advancing the chemical and engineering applications of this and related compounds. It is recommended that future work focus on the experimental determination of the thermodynamic properties of this compound to fill the current data gap.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Thiophene Derivatives

This guide provides a comprehensive overview of the discovery of thiophene and the historical development of its derivatives, emphasizing their synthesis, properties, and pivotal role in medicinal chemistry.

The Discovery of Thiophene: A Serendipitous Finding

Thiophene was discovered in 1882 by German chemist Victor Meyer.[1][2] The discovery was a classic example of serendipity in science, stemming from a routine lecture demonstration. For years, the reaction of crude benzene with isatin and concentrated sulfuric acid, which produces a deep blue dye called indophenin, was used as a standard colorimetric test for benzene itself.[1][3][4]

However, when Meyer performed the experiment with highly purified benzene, the test failed, producing no blue color.[4] This led him to hypothesize that the color reaction was not due to benzene but to an unknown contaminant. Through systematic investigation, Meyer successfully isolated this sulfur-containing heterocyclic compound from coal tar benzene and named it "thiophene," from the Greek words theion (sulfur) and phaino (to shine or appear).[3][4] This discovery highlighted the similar physical properties of thiophene and benzene, which have nearly identical boiling points, making them difficult to separate by simple distillation.[1][2]

Early Synthesis and Chemical Properties

Following its discovery, the development of synthetic routes to thiophene and its derivatives became a key area of research.

Foundational Synthetic Methods

The first synthesis of thiophene was reported by Meyer in the same year as its discovery, involving the reaction of acetylene with elemental sulfur.[1] However, more versatile and widely adopted methods soon followed. Among the most significant is the Paal-Knorr thiophene synthesis , first described in 1885. This method remains a cornerstone for synthesizing substituted thiophenes. It involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][3][5]

Other classical methods include:

-

Hinsberg Synthesis: Reaction of a 1,2-dicarbonyl compound with a diester of thiodiglycolic acid.

-

Gewald Aminothiophene Synthesis: Condensation of a ketone or aldehyde with a β-ketoester in the presence of elemental sulfur and a base.[1]

-

Volhard–Erdmann Cyclization: Cyclization of a succinic acid derivative with phosphorus sulfides.[1]

For industrial-scale production, a common method is the high-temperature reaction of n-butane with sulfur.[3]

Physicochemical Properties: A Benzene Analogue

Thiophene is an aromatic heterocyclic compound.[1] Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from one of the sulfur atom's lone pairs) across the five-membered ring. This electronic structure makes it significantly more reactive than benzene in electrophilic substitution reactions, which preferentially occur at the 2-position.[6] The striking similarity in the physical properties of thiophene and benzene is a classic example of bioisosterism, which would later become crucial for its role in drug design.[2]

| Property | Thiophene (C₄H₄S) | Benzene (C₆H₆) |

| Molar Mass ( g/mol ) | 84.14 | 78.11 |

| Boiling Point (°C) | 84 | 80.1 |

| Density (g/mL at 20°C) | 1.051 | 0.876 |

| Refractive Index (n_D) | 1.5287 | 1.5011 |

| Aromaticity | Aromatic | Aromatic |

Thiophene Derivatives in Drug Discovery and Development

The concept of replacing a benzene ring with a thiophene ring without a significant loss of biological activity became a powerful strategy in medicinal chemistry.[1] This bioisosteric replacement often improves potency, alters metabolic pathways, or reduces toxicity.

A "Privileged" Pharmacophore

Thiophene is now considered a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds.[4] Thiophene derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antipsychotic, and antihypertensive effects.[2][7][8][9]

The following table summarizes some key thiophene-containing drugs and their historical significance.

| Drug Name | Therapeutic Class | Year of Note | Significance |

| Cefoxitin | Antibiotic | 1978 | An early successful semisynthetic antibiotic incorporating a thiophene ring.[4] |

| Tiaprofenic Acid | NSAID | 1981 | An anti-inflammatory drug where thiophene replaces a phenyl group.[4][9] |

| Ticlopidine | Antiplatelet | 1991 | A first-generation thienopyridine used to prevent blood clots.[4] |

| Olanzapine | Antipsychotic | 1996 | A widely used atypical antipsychotic for treating schizophrenia and bipolar disorder.[4] |

| Clopidogrel | Antiplatelet | 1997 | A second-generation thienopyridine and one of the best-selling drugs worldwide.[4] |

| Zileuton | Anti-asthmatic | 1997 | A 5-lipoxygenase inhibitor for the treatment of asthma.[4][9] |

| Prasugrel | Antiplatelet | 2009 | A third-generation thienopyridine with a more rapid onset of action than clopidogrel.[4] |

The Challenge of Metabolic Bioactivation and Toxicity

Despite its successes, the thiophene ring is also a known "structural alert" for toxicity.[10] The sulfur atom can be metabolized by cytochrome P450 enzymes in the liver to form highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[10][11] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to drug-induced toxicity, particularly hepatotoxicity.[10]

A prominent example is tienilic acid , a diuretic drug that was withdrawn from the market in 1979 shortly after its launch due to severe cases of immune-mediated hepatitis.[11][12] This event underscored the importance of understanding the metabolic fate of thiophene-containing drug candidates during development.

Key Experimental Protocols

General Protocol for Paal-Knorr Thiophene Synthesis

This protocol provides a generalized procedure for the synthesis of a 2,5-disubstituted thiophene from a 1,4-dicarbonyl compound using Lawesson's Reagent.

Materials:

-

1,4-dicarbonyl compound (e.g., Hexane-2,5-dione) (1.0 eq)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (0.5 eq)

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reflux apparatus with magnetic stirring and heating mantle

-

Silica gel for column chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere. Ensure all glassware is dry.

-

Reagents: To the flask, add the 1,4-dicarbonyl compound (1.0 eq) and the anhydrous solvent (approx. 0.2 M concentration).

-

Reaction Initiation: Begin stirring the solution and add Lawesson's Reagent (0.5 eq) in one portion.

-